molecular formula C8H10O3S B8309413 5-Methylsulfanylfuran-2-carboxylic acid ethyl ester

5-Methylsulfanylfuran-2-carboxylic acid ethyl ester

Cat. No. B8309413
M. Wt: 186.23 g/mol
InChI Key: LIQULMVFIZVBMU-UHFFFAOYSA-N
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Patent
US08536209B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of commercially available 5-nitro-furan-2-carboxylic acid ethyl ester (5.00 g, 27.01 mmol) in DMSO (34.5 mL) was treated at rt with sodium methanethiolate (2.05 g 27.82 mmol). The mixture was then stirred overnight at 100° C., treated at rt with sat. aq. NH4Cl (250 mL) and the aqueous layer was extracted with EA (3×100 mL). The combined org. extracts were washed with sat. aq. NaHCO3 (100 mL) and brine (100 mL), dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (70:30 hept-EA) gave the title compound: TLC:rf (70:30 hept-EA)=0.52. LC-MS-conditions 02: tR=0.96 min; [M+AcCN+N+H]+=228.23.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2.05 g
Type
reactant
Reaction Step Two
Name
Quantity
34.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.[CH2:3]([O:5][C:6]([C:8]1[O:9][C:10]([N+]([O-])=O)=[CH:11][CH:12]=1)=[O:7])[CH3:4].[CH3:16][S-:17].[Na+].[NH4+].[Cl-]>CS(C)=O>[CH2:3]([O:5][C:6]([C:8]1[O:9][C:10]([S:17][CH3:16])=[CH:11][CH:12]=1)=[O:7])[CH3:4] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(=O)C=1OC(=CC1)[N+](=O)[O-]
Name
Quantity
2.05 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
34.5 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred overnight at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EA (3×100 mL)
WASH
Type
WASH
Details
extracts were washed with sat. aq. NaHCO3 (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (70:30 hept-EA)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C=1OC(=CC1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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